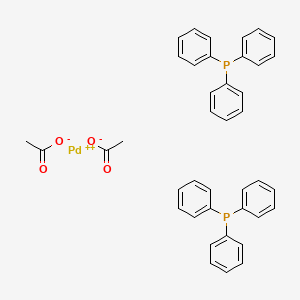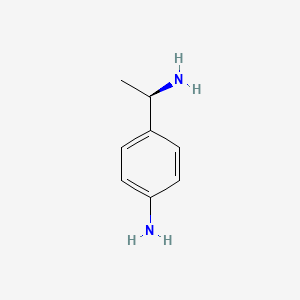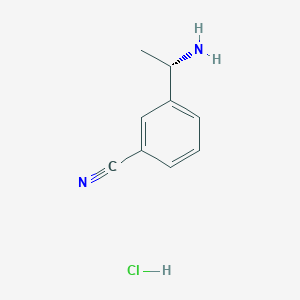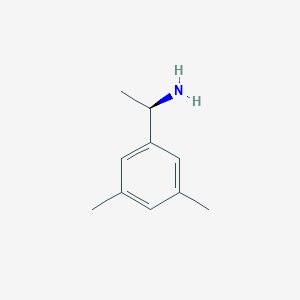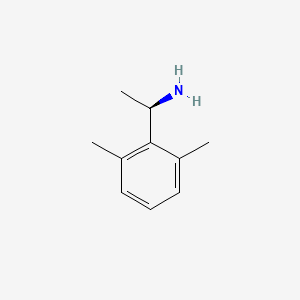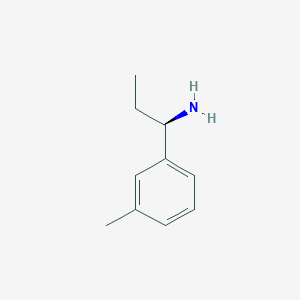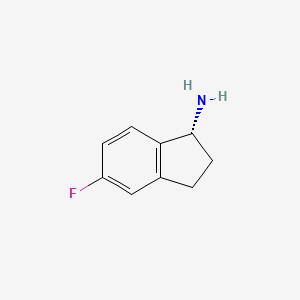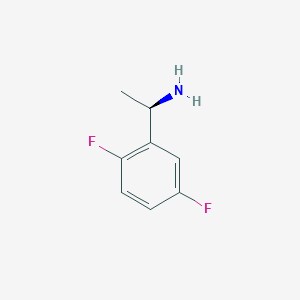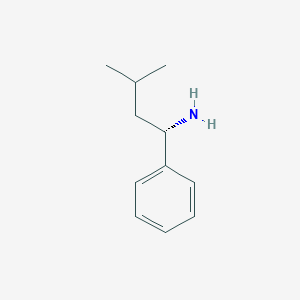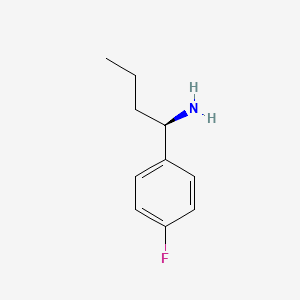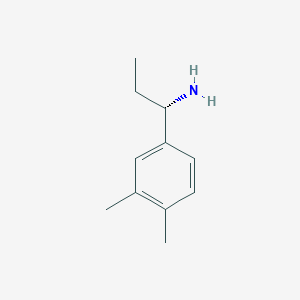
(1S)-1-(3,4-Dimethylphenyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3,4-Dimethylphenyl)propylamine: is a chemical compound characterized by its unique structure, which includes a propylamine group attached to a 3,4-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4-Dimethylphenyl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethylphenylacetic acid as the starting material.
Reduction: The carboxylic acid group is reduced to an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Amination: The aldehyde group is then converted to the amine group through reductive amination using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography to obtain the (1S)-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of immobilized enzymes or catalysts can also improve the selectivity and yield of the desired enantiomer.
Análisis De Reacciones Químicas
(1S)-1-(3,4-Dimethylphenyl)propylamine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound using oxidizing agents like nitric acid (HNO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as the formation of amides or esters, using reagents like carbodiimides.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, strong bases
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)
Major Products Formed:
Nitro Compound: this compound nitrate
Reduced Amine: this compound
Substituted Derivatives: Various amides and esters
Aplicaciones Científicas De Investigación
(1S)-1-(3,4-Dimethylphenyl)propylamine: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (1S)-1-(3,4-Dimethylphenyl)propylamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, modulating biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
(1S)-1-(3,4-Dimethylphenyl)propylamine: can be compared with other similar compounds, such as:
(1R)-1-(3,4-Dimethylphenyl)propylamine: The enantiomer, which may have different biological activity.
1-(3,4-Dimethylphenyl)ethanamine: A structurally similar compound with a shorter alkyl chain.
3,4-Dimethylphenylacetic acid: The precursor used in its synthesis.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets.
Conclusion
This compound: is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and other fields. Further research and development may uncover additional uses and benefits of this compound.
Propiedades
IUPAC Name |
(1S)-1-(3,4-dimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLOIPMQALXLC-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
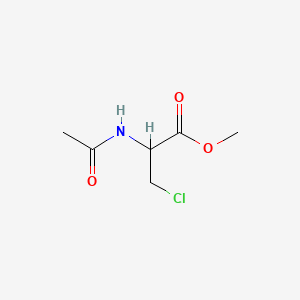
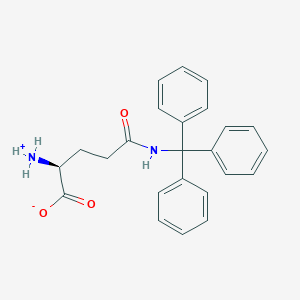
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]butylazanium;chloride](/img/structure/B7804553.png)
